molecular formula C20H41Br B041432 9-(Bromomethyl)nonadecane CAS No. 69620-20-8

9-(Bromomethyl)nonadecane

Cat. No. B041432
Key on ui cas rn: 69620-20-8
M. Wt: 361.4 g/mol
InChI Key: XSQSDBVMLJNZKU-UHFFFAOYSA-N
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Patent
US08624232B2

Procedure details

In a three-neck, oven dried, 250 ml round bottom flask, 2,5-dihydro-1,4-dioxo-3,6-dithienylpyrrolo[3,4-c]-pyrrole (2), (7.0 g. 23.30 mmol) and anhydrous K2CO3 (8.95 g, 69.91 mmol) were dissolved in 250 ml of anhydrous N,N-dimethylformamide (DMF), and heated to 120° C. under argon for 1 h. 2-octyl-1-dodecylbromide (25.27 g, 69.91 mmol) was then added dropwise, and the reaction mixture was further stirred and heated overnight at 130° C. The reaction mixture was cooled to room temperature and then poured into water and stirred for 30 minutes. The product was extracted with chloroform, then successively washed with water, and dried over MgSO4. Removal of the solvent afforded the crude product which was then purified using column chromatography on silica gel using a mixture of hexane and chloroform as eluent, giving a purple solid (11.0 g, 54%). 1H NMR (CDCl3): (0.87 (t, 12H), 1.13-1.45 (m, 64H), 1.89 (s, 2H), 4.00 (d, 4H), 7.26 (d, 2H), 7.52 (d, 2H), 8.87 (d, 2H). MS (MALDI-TOF) m/z 860.63 (M). calcd. for C54H88N2O2S2=860.25.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.95 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25.27 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
54%

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:6]2=[C:7]([C:11]3[S:12][CH:13]=[CH:14][CH:15]=3)[NH:8][C:9](=[O:10])[C:5]2=[C:4]([C:16]2[S:17][CH:18]=[CH:19][CH:20]=2)[NH:3]1.[C:21]([O-:24])([O-])=O.[K+].[K+].[CH2:27]([CH:35]([CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47])[CH2:36]Br)[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].O>CN(C)C=O>[CH2:27]([CH:35]([CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47])[CH2:2][N:3]1[C:4]([C:16]2[S:17][CH:18]=[CH:19][CH:20]=2)=[C:5]2[C:6](=[C:7]([C:11]3[S:12][CH:13]=[CH:14][CH:15]=3)[N:8]([CH2:36][CH:35]([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])[CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47])[C:9]2=[O:10])[C:21]1=[O:24])[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NC(=C2C1=C(NC2=O)C=2SC=CC2)C=2SC=CC2
Name
Quantity
8.95 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
25.27 g
Type
reactant
Smiles
C(CCCCCCC)C(CBr)CCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was further stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a three-neck, oven dried
TEMPERATURE
Type
TEMPERATURE
Details
heated overnight at 130° C
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with chloroform
WASH
Type
WASH
Details
successively washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
afforded the crude product which
CUSTOM
Type
CUSTOM
Details
was then purified
ADDITION
Type
ADDITION
Details
a mixture of hexane and chloroform as eluent

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)C(CN1C(C2=C(N(C(C2=C1C=1SC=CC1)=O)CC(CCCCCCCCCC)CCCCCCCC)C=1SC=CC1)=O)CCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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